molecular formula C6H11NO B8192316 (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole

(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole

Cat. No.: B8192316
M. Wt: 113.16 g/mol
InChI Key: KUQSQOIIMSDGFF-PHDIDXHHSA-N
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Description

(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole is a heterocyclic organic compound that features a fused ring system consisting of a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of gold-catalyzed hydroamination or hydration of 1,3-diynes, which allows access to 2,5-diamidopyrroles and 2,5-diamidofurans . Another approach includes the use of palladium-catalyzed reactions to form the furan ring, followed by further cyclization to incorporate the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocycles such as:

  • Hexahydro-furo[2,3-b]pyrrole
  • Hexahydro-furo[3,4-c]pyrrole
  • Hexahydro-furo[3,4-b]pyrrole

Uniqueness

(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole is unique due to its specific stereochemistry and ring fusion pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSQOIIMSDGFF-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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